Ethyl 3-(acetoxy)isocrotonate Ethyl 3-(acetoxy)isocrotonate
Brand Name: Vulcanchem
CAS No.: 26805-39-0
VCID: VC16541542
InChI: InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+
SMILES:
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

Ethyl 3-(acetoxy)isocrotonate

CAS No.: 26805-39-0

Cat. No.: VC16541542

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(acetoxy)isocrotonate - 26805-39-0

Specification

CAS No. 26805-39-0
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name ethyl (E)-3-acetyloxybut-2-enoate
Standard InChI InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+
Standard InChI Key VSCUAMOPAHJJTA-AATRIKPKSA-N
Isomeric SMILES CCOC(=O)/C=C(\C)/OC(=O)C
Canonical SMILES CCOC(=O)C=C(C)OC(=O)C

Introduction

Structural and Chemical Characteristics

Ethyl 3-(acetoxy)isocrotonate belongs to the class of α,β-unsaturated esters, characterized by a conjugated system between the carbonyl group (C=O) and the adjacent double bond. The acetoxy group (-OAc) at the β-position introduces additional electrophilicity, enabling nucleophilic attacks at both the carbonyl carbon and the β-carbon. This dual reactivity is central to its utility in forming heterocycles and complex molecular architectures.

The compound’s molecular formula, C7H10O4\text{C}_7\text{H}_{10}\text{O}_4, includes an ethyl ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3) and an acetoxy moiety (OCOCH3-\text{OCOCH}_3). Spectroscopic data for analogous compounds, such as ethyl 3-aminocrotonate, reveal key absorption bands in IR spectra:

  • ν(C=O)\nu(\text{C=O}) at ~1715 cm1^{-1} (ester) and ~1660 cm1^{-1} (conjugated ketone)

  • ν(NH)\nu(\text{NH}) (if present) at 3450–3330 cm1^{-1} .

The α,β-unsaturation facilitates Michael additions and Diels-Alder reactions, while the acetoxy group can undergo hydrolysis, alcoholysis, or aminolysis, yielding derivatives with varied functional profiles.

Synthetic Methodologies

Hypothetical Synthesis Routes

While no explicit protocols for ethyl 3-(acetoxy)isocrotonate are documented, its synthesis can be inferred from related crotonate derivatives. A plausible route involves the acetylation of ethyl 3-hydroxyisocrotonate using acetic anhydride or acetyl chloride under basic conditions:

CH3COCl+CH3CH2OCOCH2CH(OH)CH2CH3CH2OCOCH2CH(OAc)CH2+HCl\text{CH}_3\text{COCl} + \text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH(OH)CH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH(OAc)CH}_2 + \text{HCl}

Alternatively, transesterification of methyl 3-(acetoxy)isocrotonate with ethanol in the presence of a catalyst (e.g., Ti(OiPr)4\text{Ti(OiPr)}_4) could yield the ethyl ester.

Optimization Parameters

Drawing from analogous syntheses (e.g., ethyl 3-aminocrotonate ), critical factors influencing yield and purity include:

Table 1. Hypothesized Reaction Conditions for Ethyl 3-(Acetoxy)isocrotonate Synthesis

ParameterOptimal ConditionEffect on Yield
SolventMethanol or EthanolPolar solvents enhance nucleophilicity of reactants.
Temperature20–25°C (room temp)Prevents decomposition of labile intermediates.
Molar Ratio3:1 (Acetylating agent:substrate)Ensures complete acetylation.
Reaction Time18–24 hoursBalances reaction completion and byproduct formation.

Reactivity and Functionalization

Nucleophilic Substitution

The acetoxy group’s lability permits substitution reactions with nucleophiles (e.g., amines, thiols). For instance, reaction with benzylamine could yield ethyl 3-(benzylamino)isocrotonate, a potential precursor to bioactive molecules:

CH3CH2OCOCH2CH(OAc)CH2+PhCH2NH2CH3CH2OCOCH2CH(NHCH2Ph)CH2+HOAc\text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH(OAc)CH}_2 + \text{PhCH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH(NHCH}_2\text{Ph)CH}_2 + \text{HOAc}

Hydrolysis and Derivatives

Hydrolysis under acidic or basic conditions produces isocrotonic acid, which may further decarboxylate to form crotonaldehyde derivatives. This pathway is significant for generating fragments used in polymer chemistry.

Challenges and Future Directions

Current limitations include:

  • Synthetic Accessibility: Scalable routes require optimization of catalysts and purification methods.

  • Biological Data: Antimicrobial or anti-inflammatory claims remain unvalidated experimentally.

Future studies should prioritize:

  • Mechanistic Studies: Elucidating reaction pathways via DFT calculations.

  • Application Trials: Screening derivatives for bioactivity in vitro.

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